molecular formula C9H11IO2 B14834786 3-Iodo-2-isopropoxyphenol

3-Iodo-2-isopropoxyphenol

Katalognummer: B14834786
Molekulargewicht: 278.09 g/mol
InChI-Schlüssel: ACOYJKDLFKSRNN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Iodo-2-isopropoxyphenol is an aromatic organic compound that features an iodine atom, an isopropoxy group, and a hydroxyl group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-2-isopropoxyphenol can be achieved through several methods. One common approach involves the iodination of 2-isopropoxyphenol using iodine and an oxidizing agent. The reaction typically occurs under mild conditions, with the iodine substituent being introduced at the meta position relative to the hydroxyl group.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions can be optimized to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Iodo-2-isopropoxyphenol undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be displaced by nucleophiles such as thiolates and amines, leading to the formation of new compounds.

    Oxidation Reactions: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The iodine substituent can be reduced to form deiodinated products.

Common Reagents and Conditions:

    Substitution Reactions: Thiolates and amines are common nucleophiles used in substitution reactions, often in the presence of a base and a suitable solvent.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl group.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the iodine substituent.

Major Products Formed:

    Substitution Reactions: Thiolates and amines can form thioethers and amines, respectively.

    Oxidation Reactions: Quinones and other oxidized derivatives.

    Reduction Reactions: Deiodinated phenols.

Wissenschaftliche Forschungsanwendungen

3-Iodo-2-isopropoxyphenol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-Iodo-2-isopropoxyphenol involves its interaction with molecular targets through its functional groups. The iodine atom can participate in halogen bonding, while the hydroxyl and isopropoxy groups can engage in hydrogen bonding and hydrophobic interactions. These interactions can influence the compound’s reactivity and biological activity.

Vergleich Mit ähnlichen Verbindungen

    2-Iodophenol: Similar structure but lacks the isopropoxy group.

    4-Iodophenol: Iodine substituent at the para position.

    3-Bromo-2-isopropoxyphenol: Bromine substituent instead of iodine.

Uniqueness: 3-Iodo-2-isopropoxyphenol is unique due to the presence of both the iodine and isopropoxy groups, which confer distinct chemical properties and reactivity compared to its analogs. The combination of these functional groups allows for specific interactions and applications that are not possible with other similar compounds.

Eigenschaften

Molekularformel

C9H11IO2

Molekulargewicht

278.09 g/mol

IUPAC-Name

3-iodo-2-propan-2-yloxyphenol

InChI

InChI=1S/C9H11IO2/c1-6(2)12-9-7(10)4-3-5-8(9)11/h3-6,11H,1-2H3

InChI-Schlüssel

ACOYJKDLFKSRNN-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=C(C=CC=C1I)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.